molecular formula C20H23FN4O4S B5105698 1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine

Cat. No. B5105698
M. Wt: 434.5 g/mol
InChI Key: QRDWOSBAQOHCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as FNPP and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FNPP is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. These effects may be mediated through the interaction of FNPP with specific receptors in the brain.
Biochemical and Physiological Effects:
FNPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. These effects may have implications for the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

FNPP has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, there are also limitations to its use, including the need for specialized expertise in organic chemistry and the potential for off-target effects.

Future Directions

There are several future directions for research on FNPP, including the development of more selective compounds that target specific receptors in the brain. Additionally, further studies are needed to fully elucidate the mechanism of action of FNPP and its potential applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of FNPP involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the synthesis of 4-fluoro-2-nitro-5-(1-pyrrolidinyl)aniline, which is then coupled with phenylsulfonyl chloride to form the final product.

Scientific Research Applications

FNPP has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels.

properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c21-17-14-20(25(26)27)19(15-18(17)22-8-4-5-9-22)23-10-12-24(13-11-23)30(28,29)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDWOSBAQOHCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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